Methyl paraben-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

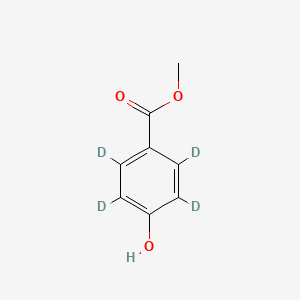

methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858080 | |

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-51-2 | |

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Paraben-d4: Chemical Properties, Structure, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraben-d4 is the deuterated form of Methyl paraben, a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products. The substitution of four hydrogen atoms with deuterium on the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis of parabens in various matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample processing. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed analytical methodologies for this compound.

Chemical Properties and Structure

This compound, also known as methyl 4-hydroxybenzoate-2,3,5,6-d4, is a stable, non-volatile compound. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Methyl 4-hydroxybenzoate-2,3,5,6-d4 | [1] |

| Synonyms | This compound, 4-Hydroxybenzoic acid-d4 methyl ester | [2] |

| CAS Number | 362049-51-2 | [1] |

| Molecular Formula | C₈H₄D₄O₃ | [2] |

| Molecular Weight | 156.17 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% (HPLC) | [1] |

| Storage | 2-8°C, protected from light | [1] |

| SMILES | O=C(OC)C1=C([2H])C([2H])=C(O)C([2H])=C1[2H] | [2] |

| InChI | InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D | [1] |

Chemical Structure

The chemical structure of this compound consists of a benzene ring deuterated at positions 2, 3, 5, and 6, with a hydroxy group and a methyl ester group at positions 1 and 4, respectively.

References

An In-depth Technical Guide to the Certificate of Analysis for Methylparaben-d4

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for an isotopically labeled standard like Methylparaben-d4 is a critical document. It provides assurance of the material's identity, purity, and quality, which are fundamental for its use in quantitative analyses such as mass spectrometry and NMR-based studies.[1][2] This guide explains the key components of a typical Methylparaben-d4 CoA, details the experimental methods used for its certification, and provides visual workflows for clarity.

Understanding Methylparaben-d4

Methylparaben-d4 is a deuterated form of Methylparaben, a common antimicrobial preservative used in cosmetics, food, and pharmaceuticals.[3][4] The "d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This stable isotopic labeling makes it an ideal internal standard for bioanalytical and pharmacokinetic studies, as it is chemically identical to its non-labeled counterpart but distinguishable by its higher mass.[1][2]

Deconstructing the Certificate of Analysis

The CoA provides a comprehensive summary of the quality control tests performed on a specific batch of Methylparaben-d4. Below is a table summarizing the typical data found on a CoA, compiled from various supplier specifications.[5][6][7][8]

Table 1: Summary of Typical Quantitative Data for Methylparaben-d4

| Parameter | Specification | Typical Value | Analytical Method |

| Identification | |||

| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Mass Spectrometry | Conforms to structure | Conforms | Mass Spectrometry (MS) |

| Physical Properties | |||

| Appearance | White to Off-White Solid | White Solid | Visual Inspection |

| Molecular Formula | C₈H₄D₄O₃ | C₈H₄D₄O₃ | Elemental Analysis |

| Molecular Weight | 156.17 g/mol | 156.17 g/mol | Mass Spectrometry |

| Purity | |||

| Chemical Purity (HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥98% | 99.2% | Mass Spectrometry (MS) or NMR |

| Residual Solvents | |||

| Methanol | ≤3000 ppm | <100 ppm | Gas Chromatography (GC-HS) |

| Acetone | ≤5000 ppm | <50 ppm | Gas Chromatography (GC-HS) |

| Inorganic Impurities | |||

| Residue on Ignition | ≤0.1% | 0.05% | USP <281> |

Detailed Experimental Protocols

The values presented in the CoA are generated through rigorous analytical testing. The following sections detail the methodologies for the key experiments cited.

This method quantifies the chemical purity of Methylparaben-d4 by separating it from any non-deuterated or other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm particle size) or equivalent C18 reversed-phase column.[9]

-

Mobile Phase: An isocratic mixture of methanol, tetrahydrofuran (THF), acetonitrile (ACN), and water (e.g., 10:5:25:60, v/v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at 280 nm.[9]

-

Sample Preparation: A stock solution of Methylparaben-d4 is prepared in a suitable solvent like methanol. Working standards are prepared by diluting the stock solution to a concentration range of approximately 0.01-0.25 mg/mL.[9]

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 10 µL) of the sample solution onto the column.[9]

-

Record the chromatogram for a sufficient runtime to allow for the elution of all potential impurities.

-

The purity is calculated based on the area percent of the main Methylparaben-d4 peak relative to the total area of all peaks in the chromatogram.

-

Mass spectrometry confirms the molecular weight of the compound, providing evidence of its identity and the success of the deuteration.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL) and infused directly into the mass spectrometer.

-

Procedure:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer.

-

A full scan is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

The resulting spectrum is analyzed to confirm that the most abundant ion corresponds to the expected mass of Methylparaben-d4 (C₈H₄D₄O₃, exact mass: ~155.06 Da for the [M-H]⁻ ion).

-

¹H-NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: A deuterated solvent that does not contain the analyte, such as DMSO-d₆ or Chloroform-d.

-

Procedure:

-

A small amount of the Methylparaben-d4 sample is dissolved in the deuterated solvent.

-

The ¹H-NMR spectrum is acquired.

-

For Methylparaben-d4, the aromatic signals that would typically appear for unlabeled Methylparaben (around 6.9 and 7.9 ppm) should be absent or significantly diminished.[10]

-

The spectrum should clearly show the singlet for the methyl (-OCH₃) protons around 3.8 ppm and the singlet for the hydroxyl (-OH) proton (its chemical shift is concentration and solvent dependent).[10] The integration of these peaks should correspond to a 3:1 ratio.

-

Visualized Experimental and Logical Workflows

To better illustrate the processes involved in generating a Certificate of Analysis, the following diagrams outline the key workflows.

Caption: General workflow for generating a Certificate of Analysis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl Paraben-d4 | 362049-51-2 | MPA04951 | Biosynth [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 362049-51-2 | LGC Standards [lgcstandards.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS 362049-51-2 | LGC Standards [lgcstandards.com]

- 8. Methyl paraben (methyl 4-hydroxybenzoate) (2,3,5,6-Dâ, 98%) 1 mg/mL in methanol-OD- Cambridge Isotope Laboratories, DLM-10921-1.2 [isotope.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet and handling precautions for Methyl paraben-d4.

An In-depth Technical Guide to the Safety and Handling of Methyl Paraben-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS: 362049-51-2). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. While this compound is a deuterated form of Methyl paraben, the safety and handling precautions are largely based on the well-documented profile of Methyl paraben.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Methyl Paraben.[1] It is a stable, non-volatile compound often used as an internal standard in quantitative analysis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Methyl 4-hydroxybenzoate-2,3,5,6-d4 | [2] |

| Synonyms | This compound, Benzoic-2,3,5,6-d4 acid, 4-hydroxy-, methyl ester | [2] |

| CAS Number | 362049-51-2 | [3] |

| Molecular Formula | C₈H₄D₄O₃ | [4] |

| Molecular Weight | 156.17 g/mol | [4] |

| Appearance | White to light yellow solid | [2] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | +4°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammable nature in solution and potential health effects upon exposure.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapour. | |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. | |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled. | |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin. | |

| Eye irritation | 2 | H319: Causes serious eye irritation. | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [5] |

Toxicological Information

The toxicological data for this compound is limited. Therefore, the data for its non-deuterated analog, Methyl paraben, is provided as a reference. Acute toxicity studies in animals indicate that methyl paraben is practically non-toxic by both oral and parenteral routes.[6]

Table 3: Summary of Toxicological Data for Methyl Paraben

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (rat) | [3] |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw | [3] |

| Skin Irritation | Irritating to skin. | [5] |

| Eye Irritation | Causes serious eye irritation. | [5] |

| Sensitization | Did not cause sensitization in laboratory animals. | |

| Genotoxicity (Ames Test) | Not mutagenic. | |

| Carcinogenicity | Not classified as a carcinogen. | [7] |

| Reproductive Toxicity | No adverse testicular effects observed in rats at high doses. | [8] |

Handling Precautions and Exposure Controls

Proper handling and the use of personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

Use in a well-ventilated area, preferably in a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9] For larger quantities, a full face shield is recommended.[5]

-

Skin Protection: Wear protective gloves (e.g., impervious gloves like rubber).[5] Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[5]

-

Respiratory Protection: If handling as a powder or generating dust, use a particulate respirator (refer to AS/NZS 1715 & 1716).[5][7]

General Hygiene Measures

Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.[5]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[5] Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice.[5]

-

If inhaled: Move the person into fresh air.[5] If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release and Disposal

-

Accidental Release: For spills, wear appropriate PPE. Avoid breathing vapors, mist, or gas. Remove all sources of ignition. Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations. Do not let the product enter drains.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies of parabens are often based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422)

This study design is used to evaluate the potential for a substance to cause adverse effects on reproduction and development, in addition to general systemic toxicity, following repeated exposure. A study on propylparaben followed this guideline.[3]

Methodology:

-

Test Animals: Typically, Wistar rats are used.[3] Animals are randomly assigned to control and dose groups.

-

Administration: The test substance is administered daily by oral gavage to male rats for 28 days and to female rats for 14 days before mating, during mating, and through gestation until day 4 postpartum.[3]

-

Dosage: A control group receives the vehicle only, and at least three dose groups are administered the test substance at increasing concentrations.[10]

-

Observations:

-

General Toxicity: Daily clinical observations, weekly body weight and food consumption measurements.

-

Reproductive Performance: Mating performance, fertility, and gestation length are recorded.

-

Developmental Toxicity: Offspring are examined for viability, clinical signs, and body weight.

-

-

Pathology: At the end of the study, parent animals and offspring are euthanized. A full necropsy is performed, and selected organs are weighed and examined histopathologically.

In Vivo Assessment of Liver and Kidney Toxicity (based on OECD Guideline 407)

This type of study investigates the effects of a substance on specific organs following repeated oral administration. A study on a mixture of methylparaben and propylparaben followed this guideline.[10]

Methodology:

-

Test Animals: Male rats are typically used and divided into control and experimental groups.[10]

-

Administration: The test substance is administered daily via oral gavage for a period of 30 days.[10]

-

Dosage: A control group receives the vehicle (e.g., corn oil), a positive control group may be used (e.g., Bisphenol-A), and at least three dose groups receive the test substance at different concentrations.[10]

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected to analyze a panel of biochemical parameters related to liver and kidney function (e.g., ALT, AST, creatinine, urea).[10]

-

Histopathological Examination: Liver and kidney tissues are collected, fixed, processed, and stained for microscopic examination to identify any pathological changes.[10]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. A case study on quantitative in vitro to in vivo extrapolation for environmental esters: Methyl-, propyl- and butylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is Methylparaben Safe? Uses, Cancer Risk, Allergy, and More [healthline.com]

- 8. cir-safety.org [cir-safety.org]

- 9. Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in Cosmetic Products 1 | Semantic Scholar [semanticscholar.org]

- 10. jcpres.com [jcpres.com]

Physical and chemical characteristics of Methyl paraben-d4.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl paraben-d4. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development and other analytical applications where a stable, isotopically labeled internal standard is essential. This guide details the compound's properties, provides established experimental protocols for its synthesis and analysis, and includes visual workflows to facilitate understanding and implementation in a laboratory setting.

Core Physicochemical Characteristics

This compound, also known as Methyl 4-hydroxybenzoate-2,3,5,6-d4, is the deuterated analogue of Methyl paraben. The four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically identical to the non-labeled compound but can be distinguished by its mass.[1]

The physical and chemical properties of this compound are largely comparable to those of the unlabeled Methyl paraben. Below is a summary of its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Methyl 4-hydroxybenzoate-2,3,5,6-d4 | [2] |

| Synonyms | Methylparaben-d4, Benzoic-2,3,5,6-d4 acid, 4-hydroxy-, methyl ester | [3] |

| CAS Number | 362049-51-2 | [4] |

| Molecular Formula | C₈H₄D₄O₃ | [4] |

| Molecular Weight | 156.17 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 125-128 °C (estimated from non-deuterated form) | [5] |

| Boiling Point | Decomposes between 270-280 °C (estimated from non-deuterated form) | |

| Purity | >95% (typically analyzed by HPLC) | [2] |

| Storage Temperature | +4°C | [2] |

Solubility:

This compound is expected to exhibit solubility similar to Methyl paraben. It is slightly soluble in water and freely soluble in polar organic solvents.

Table 2: Solubility of Methyl Paraben (as a proxy for this compound)

| Solvent | Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Ether | Soluble |

Stability:

This compound is a stable, non-volatile compound.[1] For use as an analytical standard, it should be stored at the recommended temperature of +4°C to ensure its long-term stability.[2] Stability studies of isotopically labeled internal standards are crucial to ensure the accuracy of quantitative analyses.[6]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of deuterated p-hydroxybenzoic acid with methanol. A general two-step procedure, adapted from methods for preparing labeled parabens, is described below.[7]

Objective: To synthesize this compound via esterification of p-hydroxybenzoic acid-d4.

Materials:

-

p-Hydroxybenzoic acid-d5 (ring-d4, hydroxyl-d1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Esterification: In a round-bottom flask, dissolve p-hydroxybenzoic acid-d5 in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the final product with high purity.

Analytical Methods

HPLC is a standard method for assessing the purity of this compound and for its quantification in various samples.

Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration.

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Analysis: Determine the retention time of this compound from the chromatograms of the standards. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 362049-51-2 | LGC Standards [lgcstandards.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Methyl paraben-d4.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl paraben-d4, a deuterated analog of Methyl paraben. It is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry. This document covers its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in quantitative analysis.

Core Chemical Data

This compound, also known as methyl 4-hydroxybenzoate-d4, is a stable isotope-labeled version of Methyl paraben.[1] The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Methyl paraben in various matrices.[2]

| Property | Value | Reference(s) |

| CAS Number | 362049-51-2 | [3] |

| Molecular Formula | C₈H₄D₄O₃ | [3] |

| Molecular Weight | 156.17 g/mol | [3][4] |

| Synonyms | Methyl 4-hydroxybenzoate-d4, Benzoic-2,3,5,6-d4 acid, 4-hydroxy-, methyl ester | [1] |

| Purity | Typically >95% (HPLC) | [3] |

| Appearance | White to Light Yellow Solid | [1] |

| Storage Temperature | 2°C - 8°C | [5] |

Synthesis Overview

The synthesis of Methyl paraben typically involves the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[6] The reaction mixture is heated under reflux, followed by neutralization and crystallization to obtain the final product.[6]

For the synthesis of this compound, a similar protocol would be followed, utilizing a deuterated precursor, specifically p-hydroxybenzoic acid-d4.

A general, non-deuterated synthesis protocol is as follows:

-

p-Hydroxybenzoic acid and methanol are combined in a reaction vessel.[7]

-

A catalytic amount of sulfuric acid is added.[8]

-

The mixture is heated under reflux for several hours.[8]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the reaction mixture is cooled, and the excess methanol is removed.[7]

-

The crude product is then neutralized, for example with a sodium carbonate solution, to precipitate the ester.[6]

-

The resulting solid is collected by filtration, washed, and dried to yield Methyl paraben.[7]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its utility stems from its chemical similarity to the non-labeled analyte, allowing it to co-elute and experience similar ionization and fragmentation, while being distinguishable by its higher mass. This corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Methyl paraben itself is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[2] Research into the presence and effects of parabens in biological and environmental samples is an active area, making deuterated standards like this compound crucial for accurate exposure and toxicological studies.

Experimental Protocol: Quantification of Parabens using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of parabens in a biological matrix, such as plasma, using this compound as an internal standard.

1. Materials and Reagents:

-

Methyl paraben and other paraben standards

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Biological matrix (e.g., plasma)

2. Standard Solution Preparation:

-

Prepare stock solutions of each paraben and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of the biological sample, add 10 µL of the internal standard working solution (this compound).

-

Vortex the sample and proceed with protein precipitation by adding a suitable solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical LC columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for each analyte and the internal standard need to be optimized. For Methyl paraben, a potential transition is m/z 151 -> 92, and for this compound, it would be m/z 155 -> 96.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the parabens in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes key parameters for the analysis of Methyl paraben using this compound as an internal standard.

| Parameter | Value |

| Typical Purity | >95% (HPLC) |

| Isotopic Purity | >98% |

| UV max (in Methanol) | 254 nm |

| LC-MS/MS MRM Transition (Methyl paraben) | m/z 151 → 92 |

| LC-MS/MS MRM Transition (this compound) | m/z 155 → 96 |

Visualizations

Caption: Experimental workflow for the quantification of Methyl paraben using this compound as an internal standard.

References

- 1. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 362049-51-2 | LGC Standards [lgcstandards.com]

- 4. Methyl paraben (methyl 4-hydroxybenzoate) (2,3,5,6-Dâ, 98%) 1 mg/mL in methanol-OD- Cambridge Isotope Laboratories, DLM-10921-1.2 [isotope.com]

- 5. Methylparaben [webbook.nist.gov]

- 6. Methylparaben synthesis - chemicalbook [chemicalbook.com]

- 7. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]

- 8. ijfans.org [ijfans.org]

A Technical Guide to Methyl Paraben-d4 for Researchers and Drug Development Professionals

Introduction

Methyl paraben-d4 is the deuterated form of Methyl paraben, a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.[1][2] The incorporation of four deuterium atoms into the phenyl ring of the molecule makes it an ideal internal standard for quantitative analysis of parabens in various matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical and physical properties are nearly identical to the unlabeled Methyl paraben, but its increased mass allows for clear differentiation in mass spectrometric analyses. This guide provides an in-depth overview of the commercial availability, suppliers, and technical applications of this compound.

Commercial Availability and Suppliers

This compound is readily available from several commercial suppliers, catering to the needs of research and analytical laboratories. The compound is typically offered as a neat solid or in solution. Below is a summary of key information from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Forms |

| LGC Standards | 362049-51-2 | C₈H₄D₄O₃ | 156.17 | >95% (HPLC) | Neat solid (2.5mg, 25mg) |

| MedChemExpress | 362049-51-2 | C₈H₄D₄O₃ | 156.17 | Not specified | Solid (5mg, 10mg, 25mg, 50mg) |

| Biosynth | 362049-51-2 | C₈H₄D₄O₃ | 156.17 | Not specified | Solid (5mg, 10mg, 25mg, 50mg, 100mg) |

| Cambridge Isotope Laboratories, Inc. | 362049-51-2 | HOC₆D₄COOCH₃ | 156.17 | 98% | Solution (1 mg/mL in methanol-OD) |

| Santa Cruz Biotechnology | 362049-51-2 | C₈H₄D₄O₃ | 156.17 | Not specified | Not specified |

| CymitQuimica | 362049-51-2 | C₈H₄D₄O₃ | 156.17 | Not specified | Solid (25mg, 2500µg) |

| HPC Standards | 362049-51-2 | C₈H₄D₄O₃ | Not specified | Not specified | Solution (in Acetonitrile) |

| Adva Tech Group Inc. | 362049-51-2 | C₈H₄D₄O₃ | Not specified | >95% (HPLC) | Powder, Soluble, Pellets |

| Toronto Research Chemicals (TRC) | 362049-51-2 | C₈H₄D₄O₃ | 156.17 | Not specified | Neat solid (2.5mg, 25mg) |

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods to correct for analyte loss during sample preparation and for matrix effects during analysis.[3]

Analysis of Parabens in Personal Care Products by GC-MS/MS

A rapid and sensitive method for the determination of methyl-, ethyl-, propyl-, and butylparaben in personal care products has been developed using GC-MS/MS with this compound as one of the internal standards.[3]

Sample Preparation:

-

Weigh a portion of the personal care product.

-

Extract the parabens with methanol.

-

Vortex, sonicate, and centrifuge the sample.

-

Filter the supernatant.

-

Add a known amount of this compound and other deuterated paraben internal standards to the filtered extract before injection into the GC-MS/MS system.

GC-MS/MS Parameters (General):

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Analysis Mode: Dynamic Selected Reaction Monitoring (SRM)

This method demonstrates high accuracy with recoveries ranging from 97% to 107%.[3]

Quantification of Parabens in Amniotic Fluid by LC-MS/MS

This compound has been used as an internal standard for the quantification of ethyl paraben and butyl paraben in rat amniotic fluid, maternal plasma, placenta, and fetal tissues.[1]

Sample Preparation:

-

To the biological sample, add a known amount of this compound (e.g., 10 ng/ml).[1]

-

Perform a purification step (the specific method was not detailed in the abstract).

-

Dilute the purified sample before injection into the LC-MS/MS system.

LC-MS/MS Parameters (General):

-

Ionization Mode: Electrospray Ionization (ESI)

-

Analysis Mode: Tandem Mass Spectrometry (MS/MS)

The use of this compound as an internal standard allows for accurate quantification of other parabens in complex biological matrices.[1]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of parabens using this compound as an internal standard.

Signaling Pathways

Currently, there is no available scientific literature describing specific signaling pathways that are uniquely modulated by this compound. The primary biological relevance of this compound is as a stable, isotopically labeled internal standard for analytical purposes. The toxicological and physiological effects of its non-deuterated counterpart, Methyl paraben, have been studied, with some research suggesting potential endocrine-disrupting activities at high concentrations. However, these studies do not specifically involve the deuterated form. The research on Methyl paraben's biological effects focuses on its interaction with estrogen receptors and its potential to induce mitochondrial failure.[4]

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of parabens. Its commercial availability from a range of suppliers ensures its accessibility for various research needs. The primary application as an internal standard in GC-MS and LC-MS methods provides high accuracy and reliability in the quantification of parabens in diverse and complex matrices. While its direct biological activity and involvement in signaling pathways are not documented, its role in enabling precise and accurate toxicological and pharmacokinetic studies of other parabens is invaluable.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Parabens Using Methyl Paraben-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their low cost and high efficacy.[1][2][3] However, concerns have been raised about their potential as endocrine-disrupting chemicals (EDCs) and their association with health risks, including potential links to breast cancer and male reproductive disorders.[1][2][4] Consequently, regulatory agencies and quality control laboratories require robust and accurate analytical methods for the quantification of parabens in various matrices.[2][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of organic molecules in complex mixtures.[6] For accurate quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[7] An ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it co-elutes chromatographically and exhibits similar ionization behavior, but is distinguishable by mass. Methyl paraben-d4, a deuterated form of methyl paraben, serves as an excellent internal standard for the analysis of methyl paraben and other related parabens like ethyl paraben and butyl paraben.[7][8]

This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of parabens in various matrices using this compound as an internal standard.

Experimental Workflow

The overall workflow for the quantification of parabens using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General experimental workflow for paraben analysis.

Logical Relationship for Quantification

The core principle of using a stable isotope-labeled internal standard is that the ratio of the analyte signal to the internal standard signal remains constant despite variations during sample processing and analysis. This ratio is directly proportional to the analyte concentration.

Caption: Principle of quantification using an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Methyl paraben, Ethyl paraben, Propyl paraben, Butyl paraben.

-

Internal Standard: this compound (CAS 362049-51-2).[9]

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Additives: Formic acid or ammonium acetate.

-

Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate).[4][10]

Preparation of Standard Solutions

-

Stock Solutions (Analyte & IS): Prepare individual stock solutions of each paraben and this compound in methanol at a concentration of 1 mg/mL. A stock IS solution can be prepared by weighing each paraben-d4 standard into a volumetric flask and adding methanol.[7]

-

Working Standard Mixture: Prepare a mixed working solution containing all target parabens by diluting the stock solutions with methanol or a methanol/water mixture.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) for spiking into samples and calibration standards.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking blank matrix extract with the working standard mixture and a constant amount of the internal standard working solution to achieve a desired concentration range (e.g., 0.5 - 100 ng/mL).[11][12]

Sample Preparation Protocol (General)

This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., cosmetics, wastewater, plasma).[4][10]

-

Sample Measurement: Accurately weigh or measure a specific amount of the sample (e.g., 100 mg of a cosmetic cream or 10 mL of a water sample) into a centrifuge tube.[1][10]

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to every sample, blank, and calibration standard at the beginning of the preparation process.[8]

-

Extraction:

-

For Cosmetics/Solids: Add an extraction solvent (e.g., 5 mL of 1:1 methanol/acetonitrile). Sonicate for 10-15 minutes to ensure thorough extraction, followed by centrifugation (e.g., 5 min at 800g) to pellet solids.[1]

-

For Aqueous Samples (Wastewater, Urine): Perform Solid Phase Extraction (SPE). Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water. Load the sample, wash with water to remove interferences, and elute the analytes with methanol.[10][13]

-

-

Concentration: Evaporate the collected supernatant or SPE eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dry residue in a specific volume (e.g., 100-200 µL) of the initial mobile phase composition. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[4][10]

LC-MS/MS Parameters

The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

|---|---|

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.5 µm)[10] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[1][10] |

| Mobile Phase B | Acetonitrile or Methanol[1][10] |

| Gradient | Start at 15-50% B, ramp to 90-95% B over several minutes, hold, then re-equilibrate.[1][10] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 2 - 10 µL[1] |

| Column Temp. | 30 - 40 °C |

| Total Run Time | 8 - 15 minutes[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1][4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Source Temp. | 150 - 500 °C[1][4] |

| Ion Spray Voltage | 4500 V (Positive Mode) / -4000 V (Negative Mode)[1][11] |

| Gas | Nitrogen (Curtain, Nebulizer, Collision) |

| Dwell Time | 50 - 100 ms[1] |

Table 3: Example MRM Transitions for Analytes and Internal Standard (Note: Precursor/Product ions and energies must be optimized for the specific instrument. The values below are illustrative examples.)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Methyl Paraben | 153.1 | 93.1 / 121.1 | Positive |

| This compound (IS) | 157.1 | 97.1 / 125.1 | Positive |

| Ethyl Paraben | 167.1 | 93.1 / 139.1 | Positive |

| Propyl Paraben | 181.1 | 93.1 / 121.1 | Positive |

| Butyl Paraben | 195.1 | 93.1 / 139.1 | Positive |

Method Performance and Data

A validated method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision.

Table 4: Typical Method Performance Characteristics

| Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.99[10][11] |

| Limit of Detection (LOD) | 0.2 - 2.0 ng/mL[12][14] |

| Limit of Quantification (LOQ) | 0.5 - 6.0 ng/mL[12][14] |

| Accuracy (Recovery) | 85 - 115%[11][15] |

| Precision (%RSD) | < 15%[11][15] |

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of parabens in diverse sample types. The use of this compound as a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and procedural variations.[7] The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a comprehensive guide for researchers and analysts in quality control, environmental monitoring, and clinical research fields. The method is sensitive, specific, and suitable for regulatory compliance and safety assessment studies.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. rsc.org [rsc.org]

- 7. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS 362049-51-2 | LGC Standards [lgcstandards.com]

- 10. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of 4 Parabens in Human Urine by Online SPE and LC-MS/MS Techniques -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]

- 15. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of Methyl Paraben-d4 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Methyl paraben-d4 stock solution, intended for use as an internal standard in analytical applications such as chromatography and mass spectrometry.

Introduction

This compound is a deuterated form of Methyl paraben, a common preservative in the pharmaceutical, cosmetic, and food industries.[1][2][3] The stable isotope-labeled version is a valuable tool in quantitative analysis, allowing for accurate measurement of Methyl paraben levels in various matrices by correcting for sample preparation variability and matrix effects.[2] This protocol outlines the necessary steps to prepare a reliable and accurate stock solution.

Quantitative Data Summary

For accurate preparation of the stock solution, the following quantitative data for this compound is essential.

| Property | Value | Reference |

| Molecular Weight | 156.17 g/mol | [1][3][4][5] |

| Chemical Formula | C₈H₄D₄O₃ | [3][5] |

| CAS Number | 362049-51-2 | [1][3][4] |

| Typical Purity | >95% | [4] |

| Storage Temperature | +4°C | [4] |

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetonitrile. This concentration is a common starting point for creating working standards for analytical assays.

Materials and Equipment:

-

This compound (neat solid)

-

Acetonitrile (HPLC grade or higher)[6]

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Micropipettes

-

Amber glass vial with a PTFE-lined cap for storage

-

Spatula

-

Weighing paper or boat

-

Vortex mixer

-

Sonicator (optional)

Safety Precautions:

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetonitrile is flammable and toxic; handle with care and avoid ignition sources.[7]

-

Consult the Safety Data Sheet (SDS) for this compound and acetonitrile before starting any work.[6]

Procedure:

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh 10 mg of this compound solid using an analytical balance.

-

Dissolution:

-

Carefully transfer the weighed this compound into a 10 mL volumetric flask.

-

Add approximately 5-7 mL of acetonitrile to the flask.

-

Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

-

-

Dilution to Volume: Once the solid is completely dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

-

Storage:

-

Transfer the prepared stock solution to a properly labeled amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent (acetonitrile), preparation date, and the preparer's initials.

-

Store the stock solution at +4°C.[4][6] When stored properly, stock solutions can be stable for extended periods. For long-term storage, some sources suggest -20°C or -80°C for up to one or two years, respectively.[8]

-

Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 362049-51-2 | LGC Standards [lgcstandards.com]

- 5. This compound [artis-standards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Paraben Analysis Using Methyl paraben-d4

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity.[1][2] Regulatory bodies in various regions have set maximum allowable concentration limits for parabens in consumer products, necessitating sensitive and accurate analytical methods for their quantification.[3] This document provides detailed protocols for the sample preparation and analysis of common parabens (methyl, ethyl, propyl, and butyl paraben) in diverse matrices, employing Methyl paraben-d4 as an internal standard for enhanced accuracy and precision. The use of an isotope-labeled internal standard like this compound is crucial for correcting potential analyte loss during sample preparation and for mitigating matrix effects in complex samples.[4]

The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and quality control. The primary analytical technique highlighted is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS), a common and robust method for paraben analysis.[5][6]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. These values can vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Methyl Paraben | 0.090 mg/L[7] | 0.302 mg/L[7] |

| Ethyl Paraben | 10 ng/mL[8] | - |

| Propyl Paraben | 5 ng/mL[8] | - |

| Butyl Paraben | 5 ng/mL[8] | - |

Table 2: Recovery Rates for Different Extraction Methods

| Extraction Method | Matrix | Analyte | Recovery (%) |

| Solid-Phase Extraction (SPE) | Pharmaceutical Hydrogels | Methyl Paraben, Propyl Paraben | Good selectivity[1] |

| Solid-Supported Liquid-Liquid Extraction (SLE) | Shampoo/Body Wash | Methyl, Ethyl, Propyl, Butyl Paraben | 82 - 101[9] |

| Liquid-Liquid Extraction (LLE) | Cosmetics | Methyl Paraben | High recovery[10] |

| Vortex-Assisted Dispersive Liquid-Liquid Extraction (VA-DLLE) | Water | Parabens | 88.8 - 100.63[11] |

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate, Water (HPLC grade or higher).

-

Reagents: Formic acid, Ammonium acetate, Sodium chloride (NaCl), Magnesium sulfate (MgSO₄).

-

Standards: Certified reference standards of Methyl paraben, Ethyl paraben, Propyl paraben, Butyl paraben, and this compound.

-

Solid-Phase Extraction (SPE) Cartridges: C18 or polymeric sorbents suitable for paraben retention.

-

Filters: 0.22 µm or 0.45 µm syringe filters.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each paraben standard and this compound in 10 mL of methanol to prepare individual stock solutions.

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution containing all target parabens by diluting the primary stock solutions in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition. Spike each calibration standard with a constant concentration of the this compound internal standard spiking solution.

Sample Preparation Protocols

The choice of sample preparation method depends on the complexity of the sample matrix. Two common and effective methods are presented below: Solid-Phase Extraction (SPE) for cleaner matrices and Liquid-Liquid Extraction (LLE) for more complex samples.

This method is suitable for relatively clean matrices like pharmaceutical hydrogels, syrups, and some lotions.[1]

-

Sample Pre-treatment:

-

Liquids (e.g., Syrups): Accurately weigh approximately 1.0 g of the sample and dissolve it in 9.0 mL of methanol.[1]

-

Semi-solids (e.g., Creams, Gels): Accurately weigh approximately 1.0 g of the sample and dissolve it in 9.0 mL of methanol. The solution may need to be vigorously mixed to ensure complete dissolution or emulsification.[1]

-

-

Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the pre-treated sample and vortex to mix thoroughly.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[3]

-

Sample Loading: Load the spiked sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering polar compounds.

-

Elution: Elute the parabens and the internal standard from the cartridge with 3 mL of methanol or acetonitrile.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

LLE is a robust method for extracting parabens from complex matrices such as cosmetics and some pharmaceutical formulations.[10][12]

-

Sample Pre-treatment: Accurately weigh approximately 1 g of the sample and dissolve or disperse it in a suitable solvent. For some cosmetic samples, dissolving in acetone and adding a sodium chloride solution can be effective.[12]

-

Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the pre-treated sample and vortex to mix.

-

Extraction:

-

Transfer the sample to a separatory funnel.

-

Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate.[12]

-

Add a salt solution (e.g., 0.1 M NaCl) to facilitate phase separation.[12]

-

Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

-

Allow the layers to separate.

-

-

Collection: Collect the organic layer (top layer for ethyl acetate).

-

Drying: Dry the collected organic layer by passing it through anhydrous sodium sulfate or magnesium sulfate.

-

Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase and filter through a 0.22 µm syringe filter prior to analysis.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is commonly used for paraben separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for paraben analysis.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for each paraben and for this compound.

Diagrams

Caption: Solid-Phase Extraction (SPE) Workflow for Paraben Analysis.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. affinisep.com [affinisep.com]

- 4. ovid.com [ovid.com]

- 5. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. scispace.com [scispace.com]

- 8. Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Review of the Integrated Approaches for Monitoring and Treating Parabens in Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajgreenchem.com [ajgreenchem.com]

Application Notes and Protocols for the Quantification of Methylparaben in Cosmetics Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of methylparaben in various cosmetic products using a robust and reliable method employing a deuterated internal standard. The use of an isotope-labeled internal standard, such as methylparaben-d4, is a crucial technique in mass spectrometry-based quantification to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

The protocols outlined below are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique widely used for the determination of trace-level compounds in complex matrices like cosmetics.

Introduction

Methylparaben is a widely used preservative in cosmetic and personal care products due to its effective antimicrobial properties and low cost.[1] However, concerns about its potential endocrine-disrupting effects have led to regulatory scrutiny and the need for accurate monitoring of its concentration in consumer products. The European Union legislation, for example, permits the use of methylparaben in cosmetics at a maximum concentration of 0.4% (w/w).[2][3]

The complexity of cosmetic formulations, which can range from simple solutions to complex emulsions like creams and lotions, presents a significant analytical challenge. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte but a different mass, is the gold standard for compensating for any analyte loss during sample processing and for variations in instrument response.[4] Methylparaben-d4 is a suitable deuterated internal standard for the quantification of methylparaben.

Experimental Workflow

The overall experimental workflow for the quantification of methylparaben in cosmetics using a deuterated standard is depicted in the following diagram.

Caption: Experimental workflow for methylparaben quantification.

Experimental Protocols

Materials and Reagents

-

Methylparaben (analytical standard, >99% purity)

-

Methylparaben-d4 (isotopically labeled internal standard, >98% isotopic purity)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of methylparaben and dissolve it in 10 mL of methanol to prepare a 1000 µg/mL stock solution.

-

Similarly, prepare a 1000 µg/mL stock solution of methylparaben-d4 in methanol.

-

Store stock solutions at 4°C in amber glass vials.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary methylparaben stock solution with methanol to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.

-

Prepare a working internal standard (IS) solution of methylparaben-d4 at a concentration of 1 µg/mL by diluting the primary IS stock solution with methanol.

-

-

Calibration Standards:

-

Prepare calibration standards by spiking the appropriate amount of methylparaben working standard solutions into a blank matrix extract (a cosmetic product known to be free of parabens).

-

To each calibration standard, add a fixed amount of the methylparaben-d4 working IS solution to achieve a final concentration of 100 ng/mL. This ensures that the concentration of the internal standard is constant across all calibration points and samples.

-

Sample Preparation Protocol

This protocol is a general guideline and may need optimization depending on the specific cosmetic matrix.

-

Weighing and Spiking:

-

Accurately weigh approximately 0.1 g of the cosmetic sample (e.g., cream, lotion, shampoo) into a 15 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of the methylparaben-d4 working IS solution (e.g., 100 µL of a 1 µg/mL solution to get a final concentration of 100 ng/mL in the final 1 mL extract).

-

-

Extraction:

-

Add 5 mL of methanol to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.

-

Place the tube in an ultrasonic bath for 15 minutes to facilitate the extraction of methylparaben from the sample matrix.

-

-

Centrifugation and Filtration:

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid excipients.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Methylparaben | Methylparaben-d4 |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 151.0 | 155.0 |

| Product Ion (m/z) | 92.0 | 96.0 |

| Collision Energy (eV) | -20 | -20 |

| Dwell Time (ms) | 100 | 100 |

Note: The optimal collision energy may vary depending on the instrument and should be determined empirically.

Data Presentation and Quantitative Analysis

Method Validation Data

The use of a deuterated internal standard significantly improves the accuracy and precision of the method. The following table summarizes typical method validation parameters.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/g |

| Limit of Quantification (LOQ) | 0.03 µg/g |

| Recovery (%) | 97 - 107%[4] |

| Precision (RSD, %) | < 10% |

Sample Analysis Data

The following table presents example data for the quantification of methylparaben in various cosmetic products.

| Sample ID | Cosmetic Type | Methylparaben Concentration (µg/g) | % (w/w) |

| Cream A | Face Cream | 1520 | 0.152 |

| Lotion B | Body Lotion | 850 | 0.085 |

| Shampoo C | Hair Shampoo | 2300 | 0.230 |

| Foundation D | Liquid Foundation | 1200 | 0.120 |

Logical Relationships in Quantitative Analysis

The following diagram illustrates the logical relationship between the analyte, internal standard, and the final quantification.

Caption: Logic of quantification using an internal standard.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a highly accurate, precise, and robust approach for the quantification of methylparaben in a variety of cosmetic products. The detailed protocols and application notes herein serve as a valuable resource for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries, enabling them to ensure product safety and regulatory compliance.

References

Application Note: Analysis of Parabens in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Methyl paraben-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of common parabens (methyl, ethyl, propyl, and butyl paraben) in water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by in-situ derivatization and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Methyl paraben-d4 is employed as an internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties.[1][2] Their widespread use has led to their detection in various environmental water bodies.[1] Concerns over potential endocrine-disrupting effects necessitate sensitive and reliable analytical methods for their monitoring.[3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.[4] However, the polar nature of parabens requires a derivatization step to improve their volatility and chromatographic behavior.[2][3] This protocol employs an in-situ acetylation derivatization. The use of a deuterated internal standard, this compound, compensates for variations in sample preparation and instrument response, leading to improved method performance.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

References

- 1. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. scioninstruments.com [scioninstruments.com]

Application Notes and Protocols for the Quantitative Analysis of Methylparaben in Biological Matrices using Methylparaben-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of calibration standards and quality control samples by spiking methylparaben (MP) and its deuterated internal standard, methylparaben-d4 (MP-d4), into human urine and plasma. The subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined, providing a robust method for the quantitative determination of methylparaben in these biological matrices.

Introduction

Methylparaben is a widely used preservative in pharmaceuticals, cosmetics, and food products. Due to its potential endocrine-disrupting effects, monitoring its levels in biological matrices is of significant interest. The use of a stable isotope-labeled internal standard, such as methylparaben-d4, is the gold standard for quantitative analysis by LC-MS/MS. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to accurate and precise results.[1][2][3][4]

These protocols detail the necessary steps for sample preparation, including solid-phase extraction (SPE) for urine and protein precipitation for plasma, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Methylparaben (MP), analytical standard grade

-

Methylparaben-d4 (MP-d4), analytical standard grade

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human urine and plasma, blank, collected from donors with no known exposure to parabens

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of methylparaben in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of methylparaben-d4 in methanol.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions of methylparaben by serial dilution of the stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (100 ng/mL):

-

Dilute the methylparaben-d4 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Take 1 mL of urine and spike with 10 µL of the 100 ng/mL methylparaben-d4 internal standard working solution, resulting in a final concentration of 1 ng/mL.

-

For calibration standards and quality controls (QCs), spike 1 mL of blank urine with the appropriate methylparaben working standard solution and 10 µL of the internal standard working solution.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

Thaw frozen plasma samples to room temperature.

-

Take 200 µL of plasma and add 10 µL of the 100 ng/mL methylparaben-d4 internal standard working solution.

-

For calibration standards and QCs, spike 200 µL of blank plasma with the appropriate methylparaben working standard solution and 10 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-